![molecular formula C15H13ClOS B2819714 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one CAS No. 99236-17-6](/img/structure/B2819714.png)
1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one
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Overview
Description
1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one is an organic compound with the molecular formula C15H13ClOS. This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a sulfanylethanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thioethers using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor in the synthesis of various bioactive compounds. Notably, compounds with similar structures have been shown to exhibit:
- Antimicrobial Activity: Research indicates that derivatives of this compound can act against various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties: Some studies have suggested that compounds with similar frameworks possess cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .
Agrochemicals
1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one is also explored as an intermediate in the synthesis of agrochemicals. Its derivatives are being studied for:
- Fungicides: The compound may serve as a building block for developing new fungicides aimed at controlling plant diseases effectively .
- Herbicides: Its chemical structure can be modified to enhance selectivity and efficacy against specific weed species, contributing to sustainable agricultural practices.
Material Sciences
In material science, this compound is being examined for its potential use in:
- Polymer Chemistry: The incorporation of this compound into polymer matrices could enhance the thermal and mechanical properties of materials used in various industrial applications.
- Coatings and Adhesives: Due to its chemical stability, it may be utilized in formulating coatings that require resistance to environmental degradation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone: Lacks the sulfanyl group, leading to different chemical properties.
Uniqueness
1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one is unique due to the presence of both chlorophenyl and methylphenyl groups attached to a sulfanylethanone backbone. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from similar compounds.
Biological Activity
1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one, commonly referred to as the compound with CAS number 15221-84-8, is an organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C15H13ClOS, with a molecular weight of 244.72 g/mol. The compound features a chlorophenyl group and a methylphenylsulfanyl group attached to an ethanone backbone. The structural representation is crucial for understanding its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloroacetophenone with 4-methylthiophenol in the presence of a base. Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. The efficiency of the synthesis can be optimized for yield and purity through recrystallization or chromatography techniques .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism behind this activity often involves enzyme inhibition that disrupts bacterial metabolism .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) indicates that specific substitutions on the phenyl rings enhance cytotoxic activity, making it a candidate for further development in cancer therapeutics .
Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can act as an inhibitor for key enzymes involved in metabolic pathways. For example, it has shown strong inhibitory effects on urease, which is significant in treating conditions related to kidney function .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets within cells, potentially inhibiting enzyme activity or disrupting cellular signaling pathways. Docking studies have suggested interactions with amino acids critical for enzyme function .
Case Studies
Several case studies highlight the biological potential of this compound:
- Antimicrobial Efficacy : In a study assessing various synthesized compounds, derivatives similar to this compound exhibited varying degrees of antibacterial activity. Compounds were tested against multiple strains, revealing that modifications to the phenyl groups significantly influenced their effectiveness .
- Cytotoxicity in Cancer Research : A series of analogs were tested against human cancer cell lines, showing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. This positions the compound as a candidate for further exploration in cancer treatment protocols .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
---|---|---|---|---|
This compound | 15221-84-8 | Moderate to Strong | Significant | Strong |
1-(4-Chlorophenyl)-3-[(4-Methylphenyl)sulfanyl]-1-propanone | TBD | Moderate | Moderate | Weak |
1-(4-Chlorophenyl)-2-(3-Methylphenyl)ethanone | TBD | Weak | Significant | Moderate |
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClOS/c1-11-2-8-14(9-3-11)18-10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOFDVOBFKTQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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